molecular formula C21H24N6O3 B10872513 2-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol

2-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol

Cat. No.: B10872513
M. Wt: 408.5 g/mol
InChI Key: AOJPVQNHNURBSX-QFEZKATASA-N
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Description

1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME typically involves multi-step organic reactions. The initial step often includes the formation of the 1-(4-methoxyphenyl)-1-ethanone moiety, which can be achieved through Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenol derivatives, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions employed .

Scientific Research Applications

1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[7-(2-HYDROXYETHYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its combination of aromatic, ketone, and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-[4-[[(Z)-1-(4-methoxyphenyl)ethylideneamino]oxymethyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethanol

InChI

InChI=1S/C21H24N6O3/c1-13-15(3)26(9-10-28)20-19(13)21-23-18(24-27(21)12-22-20)11-30-25-14(2)16-5-7-17(29-4)8-6-16/h5-8,12,28H,9-11H2,1-4H3/b25-14-

InChI Key

AOJPVQNHNURBSX-QFEZKATASA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)OC)CCO)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)OC)CCO)C

Origin of Product

United States

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